METHYL 3-METHYL-4-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZOATE
Overview
Description
Methyl 3-methyl-4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate is a complex organic compound that features a tetrazole ring, a benzoate ester, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-METHYL-4-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZOATE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting nitriles with sodium azide in the presence of a catalyst such as zinc chloride.
Amide Bond Formation: The tetrazole derivative is then reacted with 3-bromopropionyl chloride to form the amide bond under basic conditions.
Esterification: Finally, the benzoic acid derivative is esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyl-4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.
Mechanism of Action
The mechanism of action of METHYL 3-METHYL-4-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-4-{[3-(1H-1,2,3-triazol-1-yl)propanoyl]amino}benzoate: Similar structure but with a triazole ring instead of a tetrazole ring.
Methyl 3-methyl-4-{[3-(1H-imidazol-1-yl)propanoyl]amino}benzoate: Contains an imidazole ring instead of a tetrazole ring.
Uniqueness
Methyl 3-methyl-4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties that are distinct from those of similar compounds .
Properties
IUPAC Name |
methyl 3-methyl-4-[3-(tetrazol-1-yl)propanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-9-7-10(13(20)21-2)3-4-11(9)15-12(19)5-6-18-8-14-16-17-18/h3-4,7-8H,5-6H2,1-2H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDIZVLQJSQJLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(=O)CCN2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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